molecular formula C16H26N2O4S2 B2746501 N-methyl-N-(2,4,6-trimethyl-3-(piperidin-1-ylsulfonyl)phenyl)methanesulfonamide CAS No. 923139-27-9

N-methyl-N-(2,4,6-trimethyl-3-(piperidin-1-ylsulfonyl)phenyl)methanesulfonamide

Cat. No.: B2746501
CAS No.: 923139-27-9
M. Wt: 374.51
InChI Key: DUAPALYYUOCKSI-UHFFFAOYSA-N
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Description

N-methyl-N-(2,4,6-trimethyl-3-(piperidin-1-ylsulfonyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H26N2O4S2 and its molecular weight is 374.51. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Mechanisms

Rearrangement in Sulfonamide Derivatives

Králová et al. (2019) explored the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides, leading to unexpected formation of pyrrolidin-3-ones. This study highlights the complexity of reactions involving sulfonamide derivatives, contributing to the understanding of their chemical behavior and potential applications in synthesis (Králová et al., 2019).

Sulfomethylation of Macrocycles

Van Westrenen and Sherry (1992) described the sulfomethylation of di-, tri-, and polyazamacrocycles, presenting a novel route to create mixed-side-chain macrocyclic chelates. The study demonstrates the versatility of sulfomethylation reactions for synthesizing complex structures with potential applications in chelation therapy and radiopharmaceuticals (van Westrenen & Sherry, 1992).

Molecular and Supramolecular Structures

Structural Study of Nimesulide Derivatives

Dey et al. (2015) conducted a structural analysis of three nimesulidetriazole derivatives using X-ray powder diffraction. This research provides insights into the supramolecular assembly of sulfonamide derivatives and their interactions, which could inform the design of new drugs with improved efficacy and reduced side effects (Dey et al., 2015).

Analytical and Pharmacological Applications

Voltammetric Study of Nimesulide

Álvarez-Lueje et al. (1997) explored the voltammetric behavior of nimesulide, a compound structurally related to the chemical of interest, providing a basis for developing new analytical methods for sulfonamide derivatives in pharmaceuticals. This study enhances the understanding of electrochemical properties crucial for drug quality control (Álvarez-Lueje et al., 1997).

Antibacterial Study of Sulfonamide Derivatives

Khalid et al. (2016) synthesized and evaluated the antibacterial activity of N-substituted derivatives of a specific sulfonamide compound, showcasing the potential of these compounds in developing new antibacterial agents. This research contributes to the ongoing search for effective treatments against resistant bacterial strains (Khalid et al., 2016).

Properties

IUPAC Name

N-methyl-N-(2,4,6-trimethyl-3-piperidin-1-ylsulfonylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S2/c1-12-11-13(2)16(14(3)15(12)17(4)23(5,19)20)24(21,22)18-9-7-6-8-10-18/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAPALYYUOCKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)N2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.